Product packaging for Methyl (Z)-4-octenoate(Cat. No.:)

Methyl (Z)-4-octenoate

Cat. No.: B13816445
M. Wt: 156.22 g/mol
InChI Key: SSPBQLGVUAXSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl (Z)-4-octenoate, also known as methyl cis-4-octenoate , is a clear, colorless to pale yellow liquid ester classified as a fatty acid methyl ester . It is characterized by a distinct, fresh pineapple odor and flavor , making it a valuable material for research and development in the flavor and fragrance industry. It is designated with the FEMA number 3367 and has documented usage levels in food categories such as baked goods, hard candy, fruit ices, and gelatin puddings . Key physical properties include a specific gravity of 0.862-0.867 at 25°C, a refractive index of 1.431-1.438 at 20°C , and a boiling point of 72°C at 11 mmHg . The compound has an estimated water solubility of 158.9 mg/L at 25°C and a predicted logP (o/w) of 2.40-3.04, indicating moderate hydrophobicity . With the molecular formula C9H16O2 and a CAS Registry Number of 21063-71-8 , this compound is provided for research applications. This product is intended for laboratory and manufacturing research use only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B13816445 Methyl (Z)-4-octenoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl oct-4-enoate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3

InChI Key

SSPBQLGVUAXSMH-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCC(=O)OC

Origin of Product

United States

Sophisticated Synthetic Methodologies for Methyl Z 4 Octenoate

Classical and Contemporary Total Synthesis Approaches

The construction of Methyl (Z)-4-octenoate can be approached through several synthetic routes, each with its own set of advantages and challenges. These methods often involve strategic bond formations and functional group manipulations to build the carbon skeleton and install the (Z)-alkene with high fidelity.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, a primary disconnection can be made at the C4-C5 double bond, suggesting an olefination reaction as a key step. This leads to two smaller fragments: a four-carbon aldehyde and a four-carbon phosphorus ylide or a related reagent.

Malonic Ester Synthesis and Krapcho Decarboxylation Variants for Related Octenoates

The malonic ester synthesis is a classical method for the formation of carboxylic acids. wikipedia.orgmasterorganicchemistry.comlibretexts.orglscollege.ac.in This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.orgmasterorganicchemistry.com To synthesize an octenoate derivative, a suitable unsaturated alkyl halide would be required as the electrophile.

The general steps of the malonic ester synthesis are:

Deprotonation: A base, such as sodium ethoxide, is used to deprotonate the acidic α-carbon of the malonic ester, forming a stabilized enolate. masterorganicchemistry.com

Alkylation: The enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated malonic ester. masterorganicchemistry.com

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to decarboxylation, yielding the desired carboxylic acid. masterorganicchemistry.com

A significant challenge in applying this method to synthesize a (Z)-4-octenoate would be the availability and stability of the required (Z)-1-halo-2-butene.

The Krapcho decarboxylation offers a milder alternative for the removal of one of the ester groups from a substituted malonic ester, which can be particularly useful when other functional groups in the molecule are sensitive to the harsh conditions of traditional hydrolysis and decarboxylation. wikipedia.orgchem-station.com This reaction is typically carried out by heating the malonic ester in a polar aprotic solvent like DMSO with a salt such as sodium chloride or lithium chloride. wikipedia.orgchem-station.com The Krapcho reaction is advantageous as it often proceeds with high yield and avoids strongly acidic or basic conditions. wikipedia.org

Reaction StepReagents and ConditionsPurpose
Enolate FormationDiethyl malonate, Sodium ethoxideGeneration of a nucleophilic enolate
Alkylation(Z)-1-halobut-2-eneIntroduction of the unsaturated side chain
SaponificationNaOH, H₂OHydrolysis of the ester groups to carboxylates
AcidificationH₃O⁺Protonation to form the dicarboxylic acid
DecarboxylationHeatRemoval of one carboxyl group to form (Z)-4-octenoic acid
EsterificationMethanol (B129727), Acid catalystFormation of the final methyl ester product
Krapcho Decarboxylation (Alternative) Alkylated malonic ester, NaCl, DMSO, H₂O, HeatOne-pot dealkoxycarbonylation under milder conditions

Mannich Reaction-Based Pathways and Rearrangement Strategies for Chain Elongation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. wikipedia.org While not a direct route to this compound, the Mannich reaction can be a key step in more elaborate synthetic sequences for chain elongation. wikipedia.orgorganic-chemistry.orgnih.gov

For instance, a Mannich base can be subjected to elimination (Hofmann elimination) to generate an α,β-unsaturated carbonyl compound. This unsaturated system can then be further manipulated, for example, through conjugate addition reactions, to build up the required carbon skeleton. The challenge in using this approach for the target molecule lies in designing a sequence that allows for the precise introduction of the double bond at the C4 position with the desired (Z)-stereochemistry.

Rearrangement strategies, such as sigmatropic rearrangements (e.g., Claisen or Cope rearrangements), could also be envisioned for the synthesis of γ,δ-unsaturated esters like this compound. These reactions are powerful tools for the stereoselective formation of carbon-carbon bonds and can be used to control the geometry of the resulting double bond.

Stereoselective Construction of the (Z)-Olefin Geometry

The most critical aspect of synthesizing this compound is the stereocontrolled formation of the C4-C5 double bond. Several powerful olefination reactions have been developed that offer high levels of selectivity for the (Z)-isomer.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. chem-station.com For the synthesis of (Z)-alkenes, unstabilized ylides are typically employed. chemtube3d.comharvard.edu The reaction of an unstabilized ylide with an aldehyde proceeds through a kinetically controlled pathway, favoring the formation of a cis-oxaphosphetane intermediate, which then collapses to give the (Z)-alkene. stackexchange.com

In the context of this compound, a plausible Wittig approach would involve the reaction of butanal with the ylide derived from (4-methoxy-4-oxobutyl)triphenylphosphonium bromide.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.org The standard HWE reaction generally favors the formation of (E)-alkenes. wikipedia.org However, the Still-Gennari modification of the HWE reaction provides excellent selectivity for (Z)-alkenes. bohrium.comresearchgate.netnih.govresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and specific reaction conditions (e.g., KHMDS as the base and 18-crown-6 (B118740) in THF) to favor the kinetic product, which leads to the (Z)-olefin. wikipedia.orgbohrium.comnih.gov

Olefination ReactionKey ReagentTypical SelectivityNotes
Wittig ReactionUnstabilized Phosphorus Ylide(Z)-selectiveKinetically controlled reaction pathway. stackexchange.com
Horner-Wadsworth-EmmonsStabilized Phosphonate Carbanion(E)-selectiveThermodynamically controlled reaction. wikipedia.org
Still-Gennari HWEBis(trifluoroethyl)phosphonate(Z)-selectiveElectron-withdrawing groups on the phosphonate alter the reaction pathway. bohrium.comnih.gov

While the synthesis of this compound itself does not involve the creation of a chiral center, the principles of catalytic asymmetric synthesis can be applied to related molecules or used to develop novel stereoselective methods. Catalytic methods for the Z-selective formation of olefins are an active area of research. nih.gov

For example, catalytic olefin metathesis has emerged as a powerful tool for the formation of double bonds. While typically leading to the thermodynamically more stable (E)-isomer, recent advances have led to the development of catalysts that can favor the formation of (Z)-alkenes. nih.gov Such methods could potentially be applied to the synthesis of this compound through a cross-metathesis reaction of two smaller olefin fragments.

Furthermore, catalytic hydrogenation of alkynes is a well-established method for the synthesis of cis-alkenes. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), can selectively reduce an alkyne to the corresponding (Z)-alkene. A synthesis of this compound could therefore be envisioned starting from methyl 4-octynoate.

Enzymatic and Biocatalytic Synthesis Routes

The synthesis of flavor esters, including this compound, has increasingly moved towards biocatalysis to meet consumer demand for natural products and to align with green chemistry principles. Enzymes, particularly lipases, offer high specificity and operate under mild conditions, providing a distinct advantage over traditional chemical synthesis which often requires harsh conditions and can lead to undesirable side products.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly versatile enzymes capable of catalyzing not only the hydrolysis of triglycerides but also the synthesis of esters through esterification and transesterification reactions in environments with low water activity. This catalytic duality is widely exploited for producing value-added esters for the food, cosmetic, and pharmaceutical industries. The synthesis of this compound can be achieved via direct esterification of (Z)-4-octenoic acid with methanol or through transesterification of a triglyceride containing the octenoate moiety.

Lipase-catalyzed synthesis offers significant benefits, including high substrate specificity, which minimizes the formation of byproducts, and operation at lower temperatures, which preserves the integrity of thermally sensitive molecules and reduces energy consumption. Various lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Burkholderia cepacia, have been successfully employed for the synthesis of a wide range of flavor esters. For instance, the enzymatic synthesis of octyl formate (B1220265) was optimized using commercial immobilized lipases, with Novozym 435 achieving a maximum conversion of 96.51%. Similarly, studies on the production of pentyl octanoate (B1194180) have utilized lipase (B570770) from Candida rugosa, demonstrating nearly complete conversion under optimized conditions. These examples underscore the high efficiency achievable with lipase catalysis in producing esters structurally related to this compound.

The reaction mechanism involves the formation of an acyl-enzyme complex at the lipase's active site, typically a serine hydroxyl group, which then reacts with an alcohol (nucleophile) to form the ester. The choice of solvent can influence reaction rates and yields, though solvent-free systems are increasingly preferred.

Table 1: Examples of Lipase-Catalyzed Synthesis of Structurally Related Esters
Ester ProductEnzymeSubstratesKey Reaction ConditionMax. Conversion/YieldReference
Octyl formateNovozym 435Formic acid, Octanol40 °C, 1:7 molar ratio96.51%
Pentyl octanoateImmobilized Candida rugosa lipaseOctanoic acid, n-pentanol45 °C, 2.2 molar ratio>99%
Thymol (B1683141) octanoateSoluble Candida antarctica lipase BOctanoic acid, Thymol50 °C, 1:4 molar ratio~94%
Isoamyl acetateRecombinant E. coli expressing lipaseGlyceryl triacetate, Isoamyl alcohol40 °C, 10% (w/w) water~100%

Chemoenzymatic synthesis integrates the versatility of chemical catalysis with the high selectivity of biocatalysis, providing a powerful approach for producing complex chiral molecules. This strategy is particularly valuable for the enantioselective synthesis of compounds where specific stereoisomers are desired. An aqueous chemoenzymatic cascade, for example, has been developed to combine palladium-catalyzed C-C bond formation with enzymatic asymmetric hydrogenation to produce tertiary α-aryl cycloketones with excellent enantioselectivity.

While specific chemoenzymatic routes for this compound are not extensively detailed in the literature, the principles can be applied. For instance, a chemical catalyst could be used to construct the carbon backbone of the octenoate molecule, followed by an enzymatic step to introduce chirality or perform a selective transformation. One-pot, multi-step sequences involving both chemo- and biocatalysis have been demonstrated in aqueous micellar media, highlighting the potential for tandem reactions without isolating intermediates. Such a sequence could involve a lipase-catalyzed esterification followed by a palladium-catalyzed cross-coupling reaction on the same molecule, all performed in a single vessel. These integrated processes represent a green and efficient alternative to traditional multi-step syntheses.

For industrial-scale production of esters like this compound, the use of immobilized enzymes is critical. Immobilization enhances enzyme stability under operational conditions (e.g., temperature, pH, organic solvents) and, most importantly, allows for easy separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple cycles. This significantly reduces production costs, a major barrier to the industrial adoption of biocatalysis. Lipases have been successfully immobilized on various carriers, including polymethacrylic resins (Sepabeads), acrylic resins (Novozym 435), and magnetic microspheres.

The design of the reactor is also a crucial factor in the efficiency of the biocatalytic process. While batch-stirred reactors are most commonly used at the laboratory scale due to their simplicity, continuous reactor configurations are often preferred for industrial applications to enhance productivity.

Batch Reactors: Simple to operate and widely used for process development. Complete mixing is a key advantage, but they operate in a non-steady state.

Packed-Bed Reactors (PBRs): These tubular reactors are filled with immobilized enzyme particles. They allow for continuous operation, high productivity, and straightforward scale-up.

Fluidized-Bed Reactors (FBRs): In this configuration, the upward flow of reactants suspends the immobilized enzyme particles, which can be beneficial for reactions involving solid substrates or when pressure drop is a concern.

Membrane Reactors: These systems integrate the reaction with the separation of products or byproducts (like water in esterification), which can shift the reaction equilibrium to favor higher conversion rates.

The choice of reactor depends on factors such as reaction kinetics, substrate properties, and the stability of the immobilized biocatalyst. For lipase-catalyzed ester synthesis, continuous-flow reactors integrated with water removal systems (e.g., pervaporation) represent an advanced strategy for process intensification.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by adopting several green principles, including the use of alternative energy sources and the reduction of solvent waste.

One of the most significant green chemistry strategies is the elimination of volatile and often toxic organic solvents. Solvent-free, or neat, reaction systems simplify product purification, reduce waste, and can sometimes enhance reaction rates. Lipase-catalyzed synthesis of flavor esters has been successfully demonstrated in solvent-free systems, where an excess of one of the liquid substrates can act as the reaction medium.

Mechanochemistry, a technique involving the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, offers a powerful method for conducting synthesis without solvents. High-speed ball-milling (HSBM) can facilitate esterification reactions at room temperature in minutes, avoiding the need for bulk heating and solvents. This approach is not only energy-efficient but also enables reactions with insoluble reactants. Mechanochemical methods have been developed for a variety of organic transformations, including the synthesis of esters and other fine chemicals, demonstrating high yields in short reaction times.

Table 2: Comparison of Mechanochemical Esterification Conditions
Catalyst/Reagent SystemReaction TimeYield RangeKey AdvantageReference
I₂ / KH₂PO₂20 min45% - 91%Fast reaction at room temperature
KI / P(OEt)₃60 min24% - 85%Alternative solvent-free pathway

The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate chemical reactions, a concept known as process intensification.

Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. In the synthesis of fatty acid methyl esters (FAMEs), a class of compounds that includes this compound, microwave irradiation has been shown to complete the esterification process in as little as 5 minutes, which is substantially faster than conventional methods. This technique can be applied directly to biological samples, potentially combining extraction and reaction into a single step. Studies have demonstrated that microwave-assisted transesterification can achieve high yields (e.g., 93.23% for FAME from microalgae) under optimized conditions of power and catalyst concentration.

Catalyst Design for Sustainable Synthesis

The design of catalysts is central to the development of sustainable chemical processes. For the synthesis of this compound, catalyst innovation is focused on enhancing selectivity, improving efficiency, and utilizing environmentally friendly materials. Key areas of advancement include heterogeneous and metal-free catalysis, which offer significant advantages in terms of catalyst recovery, reuse, and the avoidance of toxic and expensive heavy metals.

Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, thereby reducing waste and operational costs. For the synthesis of this compound, heterogeneous catalysts can be instrumental in two key steps: the Z-selective hydrogenation of an alkyne precursor and the subsequent esterification of the resulting carboxylic acid.

One plausible route to (Z)-4-octenoic acid, the immediate precursor to this compound, is the selective semi-hydrogenation of 4-octyne. The development of heterogeneous catalysts with high selectivity for the (Z)-alkene is crucial to avoid over-hydrogenation to the corresponding alkane or formation of the (E)-isomer. Recent research has demonstrated the efficacy of bimetallic nanoparticles and modified supported catalysts in achieving high Z-selectivity in alkyne hydrogenation. For instance, MOF-derived PdCo and PdMn systems have shown high selectivity towards alkenes in the hydrogenation of 4-octyne. acs.org

The subsequent esterification of (Z)-4-octenoic acid with methanol to yield this compound can also be efficiently catalyzed by solid acid catalysts. These catalysts, such as supported iron oxide nanoparticles, offer a recyclable and less corrosive alternative to traditional homogeneous acid catalysts like sulfuric acid. Supported iron oxide nanoparticles have been shown to be effective for the esterification of various carboxylic acids, including α,β-unsaturated acids, with high yields and excellent catalyst stability over multiple cycles. nih.gov Similarly, zinc(II) salts have demonstrated high efficacy as recyclable catalysts for the esterification of fatty acids. nih.gov

Table 1: Performance of Selected Heterogeneous Catalysts in Reactions Relevant to this compound Synthesis
Catalytic StepCatalyst SystemSubstrateProductConversion (%)Selectivity (%)Reference
Z-Selective Semi-hydrogenationPdCo-QT (MOF-derived)4-Octyne(Z)-4-Octene9999 (to alkene) acs.org
Z-Selective Semi-hydrogenationPdMn-QT (MOF-derived)4-Octyne(Z)-4-Octene9997 (to alkene) acs.org
EsterificationFeNP@SBA-15Various Carboxylic AcidsCorresponding EstersHigh Yields>99 nih.gov
EsterificationZnOUnsaturated Fatty AcidsCorresponding Esters>94 (in 4h)High nih.gov

The development of metal-free catalytic systems is a significant goal in green chemistry, as it eliminates the environmental and economic concerns associated with precious or toxic metals. For the synthesis of this compound, metal-free catalysts present promising alternatives for both the creation of the (Z)-double bond and the final esterification step.

A potential metal-free approach to establish the (Z)-alkene geometry is through a Z-selective Wittig reaction. This classic organic transformation can be adapted to utilize bio-derived aldehydes. The Wittig reaction, particularly with stabilized ylides, can proceed in environmentally benign solvents like water, offering high yields and selectivities. acs.orgresearchgate.net While not specifically demonstrated for the synthesis of (Z)-4-octenoic acid precursors, the broad applicability of the Wittig reaction suggests its potential in a chemo-enzymatic pathway where a bio-based carboxylic acid is first reduced to an aldehyde before undergoing olefination. beilstein-journals.org

For the esterification of (Z)-4-octenoic acid, metal-free catalysis can be achieved using organocatalysts or carbon-based materials. For instance, various organic bases and acids can catalyze the esterification of carboxylic acids. While direct metal-free esterification of unsaturated carboxylic acids is an active area of research, recent advancements have shown the potential for such transformations under mild conditions. researchgate.net

Novel Precursor Utilization and Feedstock Development

A cornerstone of sustainable chemistry is the transition from fossil fuel-based feedstocks to renewable resources. The synthesis of this compound from biomass not only reduces the carbon footprint of the process but also creates new value chains for agricultural and forestry residues.

The synthesis of C8 compounds from renewable resources is an area of active research. One potential strategy involves the catalytic upgrading of biomass-derived platform chemicals. For example, furfural (B47365), which is produced from the dehydration of C5 sugars found in hemicellulose, can be converted into a variety of value-added chemicals. nih.govscispace.com While a direct route from furfural to this compound is not established, multi-step processes involving C-C bond formation and subsequent transformations are conceivable.

Another approach is the utilization of fatty acids from plant oils. Olefin metathesis, a powerful tool for the rearrangement of carbon-carbon double bonds, can be employed to tailor the chain length of fatty acids. researchgate.net For instance, the cross-metathesis of a longer-chain unsaturated fatty acid ester with a short-chain olefin could potentially yield a C8 unsaturated ester. The development of Z-selective metathesis catalysts is crucial for the stereocontrolled synthesis of the desired (Z)-isomer. nih.govresearchgate.net

Table 2: Potential Renewable Feedstocks and Platform Chemicals for this compound Synthesis
Renewable FeedstockDerived Platform ChemicalPotential Synthetic StrategyKey Transformation
Hemicellulose (from agricultural waste)FurfuralMulti-step conversion involving C-C coupling and ring-openingAldol (B89426) condensation, hydrogenation, hydrogenolysis
Plant Oils (e.g., soybean, rapeseed)Unsaturated Fatty Acids (e.g., oleic acid)Cross-metathesis with short-chain olefinsZ-selective olefin metathesis
Lignocellulosic BiomassLevulinic AcidCatalytic upgrading and chain extensionHydrogenation, ketonization, condensation

The valorization of biomass provides a rich source of functionalized molecules that can serve as building blocks for chemical synthesis. For the production of this compound, the exploration of C4 and C5 intermediates derived from biomass is a promising avenue. For example, it has been demonstrated that Escherichia coli can be metabolically engineered to produce C4-C8 3-hydroxycarboxylic acids from glucose through an inverted fatty acid β-oxidation pathway. nih.gov Further enzymatic or chemical modifications of these bio-derived intermediates could lead to the desired (Z)-4-octenoate structure.

Additionally, levulinic acid, another key platform chemical derived from the acid-catalyzed degradation of C6 sugars, can be a precursor for C8 compounds through catalytic upgrading processes. These processes may involve ketonization, aldol condensation, and subsequent hydrogenation/dehydration steps to construct the eight-carbon backbone with the required unsaturation.

The development of these sophisticated synthetic methodologies, grounded in sustainable catalyst design and the utilization of renewable feedstocks, is paving the way for the environmentally responsible production of specialty chemicals like this compound.

Advanced Chemical Reactivity and Mechanistic Studies of Methyl Z 4 Octenoate

Olefin Functionalization and Transformation Reactions

The reactivity of the (Z)-alkene moiety in Methyl (Z)-4-octenoate allows for a range of addition and transformation reactions, enabling the synthesis of diverse molecular architectures.

Stereospecific Epoxidation and Dihydroxylation Studies

The electron-rich double bond of this compound is susceptible to oxidation reactions, leading to the formation of epoxides and diols with controlled stereochemistry.

Epoxidation: The reaction of this compound with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism known as the "Butterfly" mechanism. This results in the syn-addition of an oxygen atom to the double bond, yielding the corresponding cis-epoxide, methyl (Z)-3-(1-propyloxiran-2-yl)propanoate. masterorganicchemistry.comsaskoer.ca The stereospecificity of this reaction ensures that the Z-configuration of the starting alkene is retained in the stereochemistry of the resulting epoxide. masterorganicchemistry.com For acid-sensitive epoxides, the reaction can be buffered with substances like sodium bicarbonate to prevent ring-opening. mdma.ch

Dihydroxylation: Vicinal diols can be synthesized from this compound with specific stereochemical outcomes. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which upon hydrolysis, yields the cis-diol, methyl (4R,5S)-4,5-dihydroxyoctanoate (as a racemic mixture). lumenlearning.comlibretexts.org

For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is a powerful tool. wikipedia.orgorganic-chemistry.orgmdpi.com This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgencyclopedia.pub The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. Using the ligand (DHQ)₂PHAL (present in AD-mix-α), the dihydroxylation of this compound would preferentially occur on one face of the double bond, while the enantiomeric ligand (DHQD)₂PHAL (in AD-mix-β) would direct the oxidation to the opposite face, allowing for the synthesis of specific enantiomers of the diol product. wikipedia.orgorganic-chemistry.org

Table 1: Stereospecific Oxidation Reactions of this compound

Reaction Reagent(s) Expected Product Stereochemistry
Epoxidation m-CPBA Methyl (Z)-3-(1-propyloxiran-2-yl)propanoate cis-epoxide (racemic)

| syn-Dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃ | Methyl (4R,5S)-4,5-dihydroxyoctanoate | syn-diol (racemic) | | Asymmetric Dihydroxylation | AD-mix-α | Methyl (4S,5R)-4,5-dihydroxyoctanoate | Enantioenriched syn-diol | | Asymmetric Dihydroxylation | AD-mix-β | Methyl (4R,5S)-4,5-dihydroxyoctanoate | Enantioenriched syn-diol |

Catalytic Hydrogenation and Isomerization Pathways

Catalytic Hydrogenation: The hydrogenation of this compound can proceed via two main pathways depending on the catalyst and reaction conditions: selective reduction of the C=C double bond or reduction of both the alkene and the ester functionalities.

Selective Alkene Hydrogenation: The carbon-carbon double bond can be selectively hydrogenated without affecting the ester group using various transition metal catalysts. Catalysts based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) are commonly employed. aidic.itresearchgate.net For instance, hydrogenation over a palladium catalyst (e.g., Pd/C) under mild hydrogen pressure would yield methyl octanoate (B1194180). researchgate.net The ranking order of noble metal activity for the hydrogenation of double bonds in natural oils is generally Pd > Rh > Pt > Ir > Ru. researchgate.net

Full Hydrogenation: More forcing conditions or specific catalysts can lead to the hydrogenation of both the double bond and the ester group, ultimately producing octan-1-ol. However, this is typically a less selective process. The selective reduction of the ester in the presence of the alkene is discussed in section 3.2.2.

Isomerization Pathways: The position and geometry of the double bond in this compound can be altered through catalytic isomerization. This process is often an undesired side reaction during other transformations but can also be synthetically useful. The most common isomerization is the conversion of the thermodynamically less stable (Z)-isomer to the more stable (E)-isomer. researchgate.net

Two primary mechanisms are proposed for transition metal-catalyzed alkene isomerization: nih.govnih.gov

Metal-Hydride Insertion/β-Hydride Elimination: This pathway involves the addition of a metal-hydride (M-H) species across the double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon re-forms a double bond in a different position or with a different geometry. researchgate.netthieme-connect.com

π-Allyl Mechanism: This mechanism involves the oxidative addition of an allylic C-H bond to the metal center, forming a π-allyl metal hydride intermediate. Reductive elimination can then regenerate the alkene with the double bond shifted. nih.gov

These isomerization pathways can lead to a mixture of products, including methyl (E)-4-octenoate and other positional isomers such as methyl 3-octenoate and methyl 5-octenoate.

Cross-Metathesis and Polymerization Behavior

Cross-Metathesis: Olefin metathesis provides a powerful method for forming new carbon-carbon double bonds. In a cross-metathesis reaction, this compound can react with another olefin in the presence of a ruthenium-based catalyst, such as a Grubbs-type catalyst, to exchange alkylidene fragments. google.com For example, the reaction of this compound with a terminal alkene like 1-butene (B85601) could potentially yield new unsaturated esters of different chain lengths. The success and selectivity of the reaction depend on the catalyst and the nature of the reacting partner.

Polymerization Behavior: While this compound itself is not a typical monomer for addition polymerization, it can potentially undergo acyclic diene metathesis (ADMET) polymerization under specific conditions. nih.govmdpi.com ADMET involves the step-growth condensation of dienes, and while this molecule is not a diene, intermolecular metathesis at high concentrations could lead to the formation of oligomers or polymers with the elimination of small volatile alkenes. mdpi.com

A more common approach for producing polymers from unsaturated fatty acids involves their conversion into other types of monomers. For instance, they can be converted to terminally unsaturated esters which can then be copolymerized. nih.gov Another route is the synthesis of cyclic monomers from fatty acids, which can then undergo ring-opening metathesis polymerization (ROMP). rsc.orgresearchgate.net Direct polymerization of a mid-chain unsaturated ester like this compound is less studied and likely to be inefficient compared to these other methods.

Ester Group Transformations

The methyl ester group in this compound is a key functional handle for various transformations, including nucleophilic acyl substitution and reduction.

Transesterification and Hydrolysis under Controlled Conditions

Transesterification: This reaction involves the conversion of one ester into another by exchanging the alkoxy group. For this compound, this is a straightforward method to produce other alkyl (Z)-4-octenoates. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: This process typically uses a strong acid like sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride in an excess of the desired alcohol (e.g., ethanol (B145695) to produce ethyl (Z)-4-octenoate). ijcce.ac.irbiodieseleducation.orgaocs.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, and elimination of methanol (B129727). masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol is used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This is generally a faster reaction and is carried out using a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to generate an alkoxide from the new alcohol. mdpi.com The alkoxide then acts as a nucleophile, attacking the ester carbonyl in an addition-elimination mechanism. masterorganicchemistry.com

Table 2: Representative Conditions for Transesterification of Fatty Acid Methyl Esters

Catalyst Type Catalyst Example Alcohol Temperature (°C) Key Features
Acid H₂SO₄ Large excess 50-60 Tolerant of free fatty acids, but slower. ijcce.ac.ir
Base NaOH / KOH Molar ratio (e.g., 9:1) ~50 Faster reaction, but sensitive to water and free fatty acids. mdpi.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (Z)-4-octenoic acid, and methanol. This reaction is most commonly performed under basic conditions (saponification) using an aqueous solution of a strong base like NaOH or KOH. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. The rate of base-catalyzed hydrolysis is typically first order in both ester and hydroxide ion concentration. nih.gov While acid-catalyzed hydrolysis is possible, it is a reversible and often slower process. acs.orgacs.org

Reduction to Alcohols and Subsequent Derivatization

Reduction to Alcohols: The ester group of this compound can be reduced to a primary alcohol, yielding (Z)-4-octen-1-ol. A key challenge is the chemoselective reduction of the ester in the presence of the C=C double bond.

Non-selective Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the double bond, leading to the saturated alcohol, octan-1-ol.

Chemoselective Reduction: Milder reagents or specific catalytic systems are required to preserve the double bond. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own. oup.com However, its reactivity can be enhanced. For instance, the slow addition of methanol to a refluxing mixture of the ester and NaBH₄ in a solvent like THF has been shown to effectively reduce esters to alcohols. oup.com Another approach involves using NaBH₄ in combination with a catalyst like cobalt(II) chloride, which has been shown to chemoselectively reduce carboxylic esters to their corresponding alcohols. researchgate.netorganic-chemistry.org Catalytic hydrogenation using specific catalysts, such as Ru-Sn/Al₂O₃ systems, has also been developed for the selective hydrogenation of the ester group in unsaturated fatty esters to yield unsaturated alcohols like oleyl alcohol. unal.edu.co

Subsequent Derivatization: The product of the reduction, (Z)-4-octen-1-ol, is a versatile intermediate for further functionalization. organic-chemistry.org A common derivatization is the conversion of the primary alcohol into an ether. For example, using the Williamson ether synthesis, deprotonation of (Z)-4-octen-1-ol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (e.g., ethyl iodide) would yield the corresponding ether, 1-ethoxy-(Z)-4-octene. More modern methods for ether synthesis from alcohols are also available, offering broad functional group tolerance. rsc.orgorganic-chemistry.org

Investigations of Reaction Mechanisms

The elucidation of reaction mechanisms for unsaturated fatty acid esters like this compound is critical for understanding its behavior in various chemical environments, from atmospheric oxidation to industrial applications. Mechanistic studies provide a foundational understanding of the elementary steps involved in chemical transformations, including the formation of intermediates, the energetics of reaction pathways, and the factors controlling product distribution.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies quantify the rates of chemical reactions, providing essential data for constructing and validating reaction mechanisms. For methyl esters, a significant body of research focuses on their oxidation and combustion chemistry, often using related saturated and unsaturated esters as surrogates to build comprehensive kinetic models.

Detailed chemical kinetic mechanisms for the oxidation of methyl esters often involve hundreds of species and thousands of reversible reactions. For instance, the oxidation of methyl hexanoate (B1226103), a saturated analogue, has been shown to exhibit three distinct oxidation regimes: a cool flame, a negative temperature coefficient (NTC) region, and high-temperature oxidation, which is a behavior similar to that of n-alkanes. The primary reaction pathways are initiated by the abstraction of hydrogen atoms from the ester molecule by reactive radicals like hydroxyl (•OH), leading to the formation of fuel radicals. These radicals then undergo a series of reactions including O₂ addition, isomerization, and β-scission, leading to a complex mixture of smaller olefins, unsaturated esters, and oxygenated compounds like formaldehyde (B43269) and carbon monoxide.

The presence of a double bond in this compound introduces additional reaction pathways compared to its saturated counterparts. The C=C double bond and the allylic C-H bonds are particularly reactive sites. Radical addition to the double bond and abstraction of the allylic hydrogens are often competing and dominant reaction pathways, especially at lower temperatures. For example, studies on other unsaturated methyl esters show that radical addition to the C=C bond is a dominant reaction below 1200 K, while H-atom abstraction becomes more significant at higher temperatures. rsc.org The position of the double bond is also crucial; its central location in this compound influences the formation of cyclic transition states during isomerization reactions in the alkyl chain. rsc.org

Kinetic data for the reactions of methyl esters with key atmospheric oxidants like the hydroxyl radical (•OH) are crucial for assessing their atmospheric lifetime and impact. While specific data for this compound is scarce, studies on a series of saturated methyl esters provide insight into the structure-activity relationship. The rate constants for the gas-phase reactions of •OH radicals with various methyl esters have been measured over a range of temperatures, allowing for the determination of Arrhenius parameters that describe the temperature dependence of these reactions. polyu.edu.hk

Table 1: Arrhenius Expressions and Room Temperature Rate Constants for the Reaction of •OH Radicals with Selected Saturated Methyl Esters polyu.edu.hk

Methyl Ester Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) Rate Constant at 298 K (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)
Methyl propionate (1.45 ± 0.42) x 10⁻¹² exp[-(148 ± 86)/T] 0.83 ± 0.09
Methyl butyrate (0.96 ± 0.29) x 10⁻¹² exp[(380 ± 91)/T] 3.30 ± 0.25
Methyl valerate (1.37 ± 0.64) x 10⁻¹² exp[(401 ± 142)/T] 4.83 ± 0.55
Methyl caproate (2.46 ± 1.04) x 10⁻¹² exp[(326 ± 130)/T] 7.15 ± 0.70

This table is interactive. Click on the headers to sort.

These data show that the rate constant generally increases with the length of the alkyl chain, as there are more C-H bonds available for abstraction. For this compound, the rate of reaction with •OH would be expected to be significantly higher due to the presence of the reactive C=C double bond and the allylic hydrogens.

Radical Chemistry and Autoxidation Processes

The (Z)-double bond and the allylic hydrogens at the C-3 and C-6 positions make this compound particularly susceptible to radical-mediated reactions, most notably autoxidation. Autoxidation is a spontaneous, slow oxidation process that occurs in the presence of oxygen and is responsible for the rancidification of fats and oils. mdpi.com It is a radical chain reaction consisting of three main stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of a carbon-centered radical (L•) from the parent ester molecule (LH). This can be initiated by heat, light, or the presence of trace metal ions, leading to the abstraction of a hydrogen atom. For this compound, the most likely sites for hydrogen abstraction are the allylic positions, as the resulting allylic radical is stabilized by resonance.

Propagation: The initial alkyl radical (L•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another ester molecule to form a hydroperoxide (LOOH) and a new alkyl radical (L•), thus propagating the chain reaction.

L• + O₂ → LOO•

LOO• + LH → LOOH + L•

The autoxidation of unsaturated esters like this compound is more complex than that of saturated esters. The initially formed allylic radical is a resonance hybrid, which allows oxygen to add at different positions. For this compound, abstraction of an allylic hydrogen from C-3 would lead to a radical that can react with oxygen at either C-3 or C-5. Similarly, abstraction from C-6 can lead to oxygen addition at C-4 or C-6. This results in a mixture of positional hydroperoxide isomers. These hydroperoxides are the primary oxidation products and can be relatively unstable, decomposing to form secondary oxidation products like aldehydes, ketones, alcohols, and shorter-chain carboxylic acids, which contribute to off-flavors. mdpi.com

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

L• + L• → L-L

LOO• + LOO• → Non-radical products + O₂

L• + LOO• → L-OOL

The study of autoxidation in similar molecules, such as methyl oleate (B1233923) and methyl linoleate, has provided detailed mechanistic insights applicable to this compound. polimi.it The formation of various hydroperoxide isomers, including both cis and trans configurations around the double bond, is a key feature, driven by the stereochemistry of the intermediate pentadienyl and allyl radicals. polimi.it

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of understanding reaction mechanisms at a molecular level. By computationally modeling the transition state—the highest energy point along a reaction coordinate—chemists can predict reaction rates and understand the origins of chemical selectivity. For this compound, key transformations amenable to transition state analysis include radical additions, hydrogen abstractions, and isomerizations.

Computational methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., QCISD(T)/CBS) are employed to locate transition state geometries and calculate their energies (activation barriers). polyu.edu.hkacs.org For instance, the hydrogen abstraction reactions of unsaturated methyl esters by hydrogen radicals have been studied computationally. These studies reveal the energy barriers for abstraction from different positions along the alkyl chain and the ester group. acs.org

A critical aspect for this compound is the competition between radical addition to the C=C bond and abstraction of allylic hydrogens. Transition state analysis can quantify the activation energies for both pathways. Theoretical studies on analogous systems, like the reaction of •OH with methyl-3-hexenoate, show that addition reactions to the double bond generally have lower activation barriers than abstraction reactions at temperatures relevant to atmospheric and combustion chemistry, making addition the more dominant pathway. rsc.org

Furthermore, the stereochemistry of reactions is dictated by the transition state. For reactions involving the double bond of this compound, such as epoxidation or dihydroxylation, different transition state structures will lead to different diastereomeric products. The energy difference between these competing transition states determines the product ratio. For example, in asme.orgacs.org sigmatropic rearrangements of allylic species derived from Z-olefins, the transition state is unique to the starting isomer, leading to stereospecific outcomes.

Table 2: Conceptual Overview of Transition State Analysis for Key Reactions of this compound

Reaction Type Key Transformation Likely Transition State Characteristics Factors Influencing Activation Energy
H-Abstraction •OH + R-H → R• + H₂O A three-centered [R---H---OH] structure. C-H bond strength (allylic < secondary), attacking radical's reactivity.
Radical Addition •OH + >C=C< → HO-C-C• A three-membered ring-like structure involving the radical and the C=C bond. Steric hindrance around the double bond, electronic effects of substituents.
Isomerization Peroxy radical (ROO•) isomerization Cyclic structure (e.g., six-membered ring for a 1,5-H shift). Ring strain in the cyclic transition state, alignment of the abstracting and abstracted atoms.
Retro-ene Reaction Thermal decomposition to smaller olefins and esters A concerted, six-membered ring cyclic transition state. nih.gov Conformational flexibility to achieve the required cyclic geometry.

This table is interactive. Click on the headers to sort.

Computational studies on the unimolecular reactions of methyl octanoate peroxy radicals have calculated the kinetic barriers for various isomerization pathways, providing critical data for kinetic modeling of biodiesel fuel surrogates. umich.eduresearchgate.net Similar analyses for this compound would be essential to fully map its complex reaction network, particularly in oxidation and combustion environments.

State of the Art Analytical Techniques for Methyl Z 4 Octenoate Research

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for separating methyl (Z)-4-octenoate from its isomers and other compounds within a sample matrix. These methods exploit differences in the chemical and physical properties of the analytes to achieve separation.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Trace Analysis

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. researchgate.net This powerful combination allows for both the separation of complex mixtures and the definitive identification of the individual components. nih.gov In the context of this compound, GC-MS is particularly valuable for differentiating it from its geometric isomer, methyl (E)-4-octenoate, and other positional isomers. The separation is typically achieved on a capillary column with a specific stationary phase, where the isomers exhibit slightly different retention times. epa.gov

A typical GC-MS analysis involves the following steps:

Sample Introduction: The sample containing this compound is injected into the gas chromatograph.

Separation: The volatile components are separated on a long, thin capillary column based on their boiling points and interactions with the stationary phase.

Ionization: As the separated components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

Detection: The abundance of each ion is measured, generating a mass spectrum.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Deconvolution

For exceptionally complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. hpst.czaocs.org This technique utilizes two columns with different stationary phases connected in series via a modulator. scielo.br The first dimension column typically provides a separation based on boiling point, while the second, shorter column separates the effluent from the first column based on a different property, such as polarity. hpst.cz

This orthogonal separation mechanism distributes the components of the mixture across a two-dimensional plane, resulting in a highly structured chromatogram where chemically related compounds often appear in specific regions. scielo.br This "structured chromatogram" facilitates the identification of compound classes and the deconvolution of co-eluting peaks that would overlap in a single-dimension separation. hpst.cz For the analysis of this compound in intricate matrices like essential oils or food volatiles, GC×GC can effectively separate it from a multitude of other compounds, leading to more accurate identification and quantification. mdpi.comresearchgate.net The increased peak capacity and sensitivity of GC×GC, often coupled with a fast-scanning mass spectrometer like a TOF-MS, make it a superior tool for in-depth profiling of complex volatile samples. researchgate.netmdpi.com

Key Advantages of GC×GC:

Increased Peak Capacity: The total peak capacity is roughly the product of the peak capacities of the two individual columns. aocs.org

Enhanced Resolution: Improved separation of co-eluting compounds.

Structured Chromatograms: Chemically similar compounds group together, aiding in identification. scielo.br

Increased Sensitivity: The modulation process can lead to a reconcentration of the analytes, improving detection limits. aocs.org

High-Performance Liquid Chromatography (HPLC) for Preparative Separations and Purity Assessment

While GC is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is a versatile technique for both analytical and preparative-scale separations of a wide range of compounds, including those that are not volatile. advancechemjournal.com In the context of this compound research, HPLC is particularly useful for preparative separations, where the goal is to isolate a pure fraction of the compound for further study or use. ijcpa.inresearchgate.net

Preparative HPLC systems are designed to handle larger sample volumes and higher concentrations than analytical systems. ijcpa.in A column packed with a suitable stationary phase, such as silica (B1680970) gel or a bonded phase, is used to separate the components of a mixture based on their differential partitioning between the stationary phase and a liquid mobile phase. advancechemjournal.com By collecting the fraction eluting at the retention time corresponding to this compound, a highly purified sample can be obtained. ijcpa.in

ParameterAnalytical HPLCPreparative HPLC
Goal Quantification and identificationIsolation and purification
Sample Size Small (µL)Large (mL to L)
Column Diameter Narrow (e.g., 2.1-4.6 mm)Wide (e.g., >10 mm)
Flow Rate Low (e.g., 0.2-1.5 mL/min)High (e.g., >10 mL/min)
Detection High sensitivity requiredLower sensitivity acceptable
Fraction Collection Not typically performedEssential

Chiral Chromatography for Enantiomeric Excess Determination

Chirality plays a crucial role in the biological activity and sensory properties of many molecules. While this compound itself is not chiral, it can be a component of reactions involving chiral molecules or be used in the synthesis of chiral products. In such cases, chiral chromatography is essential for separating and quantifying the enantiomers of the chiral compounds involved. scielo.bramericanpharmaceuticalreview.com

Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. americanpharmaceuticalreview.com This allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. uma.es High-performance liquid chromatography (HPLC) is the most common platform for chiral separations in the pharmaceutical and fine chemical industries. heraldopenaccess.us The choice of the appropriate chiral selector and mobile phase is critical for achieving successful enantiomeric resolution. scielo.br

Sophisticated Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the separation data obtained from chromatography.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. numberanalytics.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for identifying the different types of protons and carbons in the this compound molecule. The chemical shifts, coupling constants, and integration of the signals provide key structural information. emerypharma.com

For a more in-depth analysis and unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments correlate different nuclei within the molecule, providing a more complete picture of its structure. Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the proton network. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton. emerypharma.comnih.gov

Diffusion-Ordered Spectroscopy (DOSY) NMR is a specialized technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This "chromatography by NMR" can be used to analyze the composition of a sample without physical separation, providing information on the different components present in a solution containing this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the capability to measure the mass of an ion with extremely high accuracy, which is fundamental for determining its elemental composition. The monoisotopic mass of this compound is 156.115029756 Da, a value that HRMS instruments can measure with low parts-per-million (ppm) error, thereby distinguishing it from other isobaric compounds. hmdb.canih.gov

In practice, techniques such as Ultra-High-Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS) are employed for comprehensive metabolite profiling. frontiersin.org To ensure the highest mass accuracy, an internal lock mass is often used during analysis to correct for any instrumental drift. admin.ch

Beyond precise mass measurement, HRMS is pivotal for fragmentation analysis, typically through tandem mass spectrometry (MS/MS). In this process, the precursor ion of this compound ([M+H]⁺ or M⁺˙) is isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions. This fragmentation pattern serves as a structural fingerprint. For fatty acid methyl esters (FAMEs) like this compound, electron ionization (EI) mass spectra often show a characteristic base peak at m/z 74, resulting from a McLafferty rearrangement. The analysis of these fragments allows for the detailed structural elucidation of the molecule, including the position of the double bond and the ester functional group. admin.chnist.gov

Table 1: HRMS Characteristics of this compound

Property Value Source
Chemical Formula C₉H₁₆O₂ hmdb.canist.gov
Monoisotopic Mass 156.115029756 Da hmdb.ca
Exact Mass 156.115029749 Da nih.govlookchem.com

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in this compound. These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light (Raman scattering), which is particularly sensitive to non-polar bonds. researchgate.net Therefore, the C=C double bond in the alkyl chain of this compound would produce a strong signal in a Raman spectrum. This makes Raman an excellent tool for confirming the presence and configuration of the unsaturation. A significant advantage of Raman spectroscopy is its insensitivity to water, making it suitable for analyzing samples in aqueous environments without significant interference. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Spectroscopy Method Source
Ester C=O Stretch ~1740 IR
Alkene C=C Stretch ~1650 IR, Raman
Ester C-O Asymmetric Stretch ~1170 IR
sp² C-H Stretch >3000 IR, Raman mdpi.com
sp³ C-H Stretch 2850-3000 IR, Raman mdpi.com

Coupled Analytical Systems and hyphenated techniques

To analyze complex mixtures containing this compound, single analytical techniques are often insufficient. Coupled or hyphenated systems, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are essential for comprehensive characterization.

GC-Olfactometry for Aroma Profile Characterization

This compound is recognized for its distinct aroma, described as fruity and reminiscent of fresh pineapple. thegoodscentscompany.comfragranceu.com Gas Chromatography-Olfactometry (GC-O) is the definitive technique for characterizing such odor-active compounds. GC-O combines the high-resolution separation of volatile compounds by a gas chromatograph with human sensory perception. oup.com

In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port. mdpi.com Trained panelists sniff the eluting compounds and record the time and a description of the perceived odor. This allows for the direct correlation of a specific aroma with a chromatographic peak. Through this method, the pineapple-like aroma of this compound can be precisely identified, even when it is a minor component in a complex volatile profile, such as in fruit essences or fragrance formulations. oup.comthegoodscentscompany.comresearchgate.net

Integrated Metabolomics and Lipidomics Approaches

As a fatty acid methyl ester (FAME), this compound is a component of the lipidome. hmdb.canih.gov Integrated metabolomics and lipidomics approaches are large-scale studies aimed at the comprehensive identification and quantification of all metabolites or lipids within a biological system. These studies heavily rely on advanced analytical platforms, most commonly liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). mdpi.com

In a typical lipidomics workflow, lipids are extracted from a sample, separated by UHPLC, and then analyzed by an ESI-MS/MS system. mdpi.comdergipark.org.tr The resulting data contains a massive number of features, each defined by its retention time and precise mass-to-charge ratio. By comparing these features against databases like the Human Metabolome Database (HMDB) or LIPID MAPS, this compound can be putatively identified. hmdb.canih.govfrontiersin.org Subsequent MS/MS fragmentation analysis confirms this identification. These integrated approaches are crucial for understanding the role of specific lipids in metabolic pathways and for discovering biomarkers of disease or physiological state. mdpi.com

Chemometric Data Processing and Statistical Analysis for Complex Datasets

The vast and complex datasets generated by modern analytical techniques, particularly in metabolomics and lipidomics studies, necessitate the use of advanced data processing and statistical tools, collectively known as chemometrics. researchgate.net These methods are essential for extracting meaningful chemical information from the raw data.

For instance, data from GC-MS or LC-MS analyses of samples containing this compound are often processed using software that performs peak detection, alignment, and normalization. mdpi.com Following this preprocessing, multivariate statistical methods are applied to discern patterns and identify significant compounds.

Principal Component Analysis (PCA) is an unsupervised method used for exploring the data, visualizing trends, and identifying outliers. researchgate.net For identifying which variables (i.e., which compounds) are responsible for the separation observed between different sample groups, supervised methods like Orthogonal Projection to Latent Structures Discriminant Analysis (OPLS-DA) are employed. mdpi.comnih.gov OPLS-DA models can highlight compounds that are key discriminators between groups. The significance of these compounds is often evaluated based on their Variable Importance in Projection (VIP) score, where a value greater than 1 is typically considered significant. mdpi.comnih.gov Such chemometric approaches have been successfully used to identify methyl octanoate (B1194180) as a potential biomarker in studies analyzing microbial volatile organic compounds. mdpi.com

Role and Applications of Methyl Z 4 Octenoate in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The use of Methyl (Z)-4-octenoate as a chiral building block in asymmetric synthesis is not extensively documented in scientific literature. Asymmetric synthesis involves reactions that selectively produce one enantiomer or diastereomer over others, a critical process in the creation of pharmaceuticals and other bioactive molecules. While the functional groups within this compound could theoretically be manipulated for such purposes, specific applications are not detailed in available research.

Precursor for Optically Active Compounds

There is no significant body of research demonstrating the use of this compound as a direct precursor for the synthesis of specific optically active compounds. The development of chiral molecules often relies on starting materials that are either already chiral (from a chiral pool) or can be readily made chiral through established stereoselective reactions.

Stereoselective Transformations of Its Unsaturated Moiety

Stereoselective transformations target a specific part of a molecule, such as a double bond, to create a defined stereochemical outcome. cmu.edu Such reactions could include asymmetric epoxidation, dihydroxylation, or hydrogenation of the C4-C5 double bond in this compound. However, specific examples of these transformations being applied to this compound are not described in the available literature.

Intermediate in Complex Natural Product Synthesis

The role of this compound as a key intermediate in the total synthesis of complex natural products has not been established in published research. The synthesis of natural products often involves building complex molecular architectures from simpler, well-defined starting materials.

Modular Approaches to Bioactive Molecules

Modular synthesis is a strategy where complex molecules are assembled from smaller, interchangeable "modules." Current time information in Bangalore, IN. This approach allows for the rapid generation of a library of related compounds for biological screening. There are no documented instances of this compound being employed as a module in such a synthetic approach.

Synthesis of Analogs and Derivatives with Modified Properties

The creation of analogs, or structurally similar molecules, is a common strategy in drug discovery to optimize biological activity. This often involves modifying a lead compound. The scientific literature does not provide examples of this compound being used as a scaffold for the systematic synthesis of analogs with modified properties.

Contribution to Volatile Organic Compound (VOC) Profiles in Biological Systems

This compound is recognized as a volatile organic compound (VOC) that contributes to the aroma profile of various biological systems, particularly in fruits. VOCs are low-molecular-weight compounds that easily evaporate at room temperature and are responsible for the characteristic scents of plants, fruits, and other organisms.

This compound is a fatty acid methyl ester (FAME) and is often part of the complex mixture of esters, alcohols, and aldehydes that constitute a fruit's aroma. It has been identified in several fruits, contributing to their sensory properties. For instance, it is a known component of the scent of mango, pawpaw, and pineapple. In studies of Okinawan pineapple breeding lines, this compound was among the esters identified, highlighting its role in the characteristic pineapple aroma. Its presence has also been noted in the volatile profile of pears.

Beyond fruits, this compound has been detected in the VOC profile of the fungus Ascocoryne sarcoides, indicating its production is not limited to the plant kingdom. The specific contribution of this compound to an aroma is often described as "fruity" and "fresh pineapple."

Table 1: Natural Occurrence of this compound

Biological Source Type Reference
Pineapple (Ananas comosus) Fruit
Mango (Mangifera indica) Fruit
Pawpaw (Asimina triloba) Fruit
Pear (Pyrus species) Fruit

Table 2: Chemical Compound Names Mentioned

Compound Name

Analysis of Floral Scent Composition

This compound has been identified as a significant, and in some cases, defining component in the floral scent of certain plant species. Its presence is a key marker in the chemical profiling of floral bouquets, aiding in the understanding of plant-pollinator interactions.

Detailed research into the floral volatiles of the Annonaceae family has revealed the importance of this compound. In a study of twelve species from this family, this compound was found to be a dominant ester in the floral headspace of Uvaria concava. nih.gov The scent profile of U. concava flowers, which are visited by both bees and beetles, is largely composed of two straight-chain esters: methyl hexanoate (B1226103) and this compound. nih.gov This is a noteworthy finding, as many species in the Annonaceae family typically emit branched-chain aliphatic esters. nih.gov The production of straight-chain esters like this compound appears to be a characteristic trait of the Uvaria genus. nih.gov

The table below details the primary volatile compounds identified in the floral headspace of Uvaria concava.

Compound NameRelative Abundance (%)Chemical Class
Methyl hexanoate54.69 ± 0.32Straight-Chain Ester
This compound 25.36 ± 0.32 Straight-Chain Ester

This interactive table is based on data from a study on the floral biology of Annonaceae species. nih.gov

The identification of this compound as a major floral volatile provides a chemical basis for understanding the ecological relationships of plants like Uvaria concava. While not explicitly named in broad surveys of other genera such as Clematis or Rosa, the presence of related compounds like methyl octanoate (B1194180) underscores the importance of methyl esters as a class in floral fragrances. behnmeyer.comnih.gov

Flavor Chemistry of Fruits and Food Matrices

This compound is a naturally occurring ester that contributes significantly to the characteristic aroma of several tropical fruits. Its primary sensory attribute is described as a fresh, fruity, pineapple-like odor. nih.gov Consequently, it has been identified as a volatile component in pineapple, mango, and pawpaw. nih.gov

The table below lists fruits in which this compound or its close structural relatives have been identified as volatile components.

FruitCompound IdentifiedReference
Pineapple (Ananas comosus)This compound nih.govmedchemexpress.com
Mango (Mangifera indica)This compound nih.gov
Pawpaw (Asimina triloba)This compound nih.gov
Pineapple (Ananas comosus)Ethyl (Z)-4-octenoate medchemexpress.com
Pineapple (Ananas comosus)Methyl octanoate apidologie.org

This interactive table summarizes findings from various studies on fruit flavor chemistry.

Beyond its role in fruit, the analysis of related compounds in complex food systems demonstrates their utility in flavor science. For instance, methyl octanoate, the saturated analogue of this compound, has been used as an internal standard in the gas chromatography analysis of a red berries yoghurt drink. uliege.be This application shows the relevance of such esters in studying how flavor compounds are released and perceived in different food matrices, which can be influenced by texture, pH, and the presence of other components like fats and proteins. uliege.be

Research in Pheromone Chemistry and Insect Communication

While this compound itself is not widely cited as a primary pheromone, the octenoate ester structural motif is a recurring theme in the chemical language of insects. Research into related compounds provides significant insight into insect communication and pest management strategies.

Investigation of Related Octenoate Esters as Pheromone Components

Numerous octenoate esters and their saturated or methylated analogues have been identified as key components of insect pheromones, functioning as sex attractants, aggregation signals, or parts of a complex pheromonal blend. These compounds are often highly specific to the species they attract.

For example, ethyl (E)-3-octenoate is a major component of the male-produced sex pheromone of the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest. usda.govresearchgate.net Studies have confirmed its presence in volatile emissions from calling males and its ability to elicit electrophysiological responses in female antennae. nih.govusda.gov The related saturated ester, ethyl octanoate , is also an identified volatile in the Medfly's pheromone blend and acts as an attractant. iaea.org

In the order Coleoptera, ethyl 4-methyloctanoate serves as a powerful aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros), attracting both males and females, with a notable majority of captured insects being sexually mature females. nih.govresearchgate.net In another beetle family, Elateridae (click beetles), neryl octanoate has been found in the pheromone emissions of female Idolus californicus and is an attractant for males of Dalopius species. bohrium.com

Within the Lepidoptera, various octanoates also play a critical role. 1-methylethyl octanoate is the sex pheromone of the bagworm moth Megalophanes viciella, while (R)-1-methylbutyl octanoate is a component of the five-ester pheromone blend of the basket bug, Oiketicus kirbyi. uliege.benih.gov Furthermore, methyl octanoate has been shown to be an effective attractant for females of the greater wax moth, Galleria mellonella. apidologie.org

The following table summarizes the roles of various octenoate esters in insect communication.

Insect SpeciesCommon NameOctenoate EsterPheromone FunctionReference(s)
Ceratitis capitataMediterranean Fruit FlyEthyl (E)-3-octenoateSex Pheromone usda.govresearchgate.net
Ceratitis capitataMediterranean Fruit FlyEthyl octanoatePheromone Component/Attractant iaea.org
Oryctes rhinocerosCoconut Rhinoceros BeetleEthyl 4-methyloctanoateAggregation Pheromone nih.govresearchgate.net
Galleria mellonellaGreater Wax MothMethyl octanoateFemale Attractant apidologie.org
Idolus californicusClick BeetleNeryl octanoateSex Pheromone Component bohrium.com
Megalophanes viciellaBagworm Moth1-Methylethyl octanoateSex Pheromone nih.gov
Oiketicus kirbyiBasket Bug(R)-1-methylbutyl octanoateSex Pheromone Component uliege.be

This interactive table details various octenoate esters and their identified roles as insect pheromones.

Structure-Activity Relationship Studies in Chemoattraction

Structure-activity relationship (SAR) studies are fundamental to understanding how subtle changes in a molecule's chemical structure—such as the position or geometry of a double bond, chain length, or the ester group—can dramatically alter its biological activity. In insect chemoattraction, this specificity is crucial for species recognition.

The olfactory systems of insects are finely tuned to detect specific molecular features. Research on the Mediterranean fruit fly (Ceratitis capitata) has shown that its olfactory system can discriminate between different isomers of the same chemical, a key principle of SAR. nih.gov A study investigating the binding of various pheromone components to one of the fly's odorant binding proteins (CcapOBP83a-2) found that different compounds had vastly different binding affinities. nih.gov For instance, ethyl octanoate displayed only low binding activity to this specific protein. nih.gov This suggests that the behavioral response to a chemical blend is the result of complex interactions between multiple compounds and a suite of specialized olfactory receptors and binding proteins. nih.govfrontiersin.org

A clear example of SAR comes from studies on click beetles of the genus Idolus. While female Idolus californicus produce both neryl hexanoate and neryl octanoate, field bioassays revealed that only neryl hexanoate was attractive to males. bohrium.com The closely related neryl octanoate, which differs only by the addition of two carbons to the acyl chain, was not attractive and did not enhance or inhibit the attraction to neryl hexanoate. bohrium.com This demonstrates that even a small modification in chain length can completely abolish the biological response.

Similarly, in moths, the precise combination and ratio of pheromone components are critical for eliciting a behavioral response. frontiersin.org The insect's olfactory system processes signals from highly specific receptors that are often tuned to individual components of the pheromone blend. frontiersin.orgpsu.edu This high degree of specificity ensures that communication is effective between members of the same species and avoids cross-attraction with other species, which could lead to failed mating attempts. The study of these structure-activity relationships is therefore essential for developing effective and highly selective pest monitoring and control tools based on synthetic pheromones. ontosight.ai

Biosynthesis and Natural Occurrence Pathways of Methyl Z 4 Octenoate

Occurrence in Biological Systems

The presence of Methyl (Z)-4-octenoate has been identified in a range of biological systems, from higher plants to microorganisms. Its role often relates to chemical signaling, defense mechanisms, or as a component of characteristic aromas.

Identification in Plant Species and Fruit Varieties

This compound is a notable volatile organic compound (VOC) found in a variety of fruits, contributing to their distinct flavor profiles. Research has consistently identified this ester in several popular fruit species.

One of the most well-documented sources of this compound is the pineapple (Ananas comosus) oup.combio-conferences.orgmdpi.combio-conferences.orgnih.govthegoodscentscompany.comthegoodscentscompany.com. It is a key component of the complex mixture of volatiles that create the characteristic sweet and fruity aroma of pineapple. Its presence has been confirmed across different pineapple cultivars, including 'Josapine' and 'Smooth Cayenne', and in various parts of the fruit oup.combio-conferences.org.

The compound has also been identified as a volatile component in several cultivars of pear (Pyrus species). Specifically, it has been detected in the aroma profile of Asian pears (Pyrus serotina) and other varieties, where it contributes to the fruity notes of the pear's scent mdpi.comresearchgate.netfrontiersin.org.

In addition to pineapple and pear, this compound has been reported as a volatile constituent in various apple cultivars (Malus domestica), contributing to the complexity of apple aroma researchgate.net. It has also been noted in the volatile profiles of mango (Mangifera indica) and pawpaw (Asimina triloba) thegoodscentscompany.com.

Table 1: Identification of this compound in Various Plant Species and Fruit Varieties

Plant SpeciesFruit Variety/PartReference(s)
Ananas comosusPineapple (various cultivars including 'Josapine' and 'Smooth Cayenne') oup.combio-conferences.orgmdpi.combio-conferences.orgnih.govthegoodscentscompany.comthegoodscentscompany.com
Pyrus speciesPear (including Asian pear, Pyrus serotina) mdpi.comresearchgate.netfrontiersin.org
Malus domesticaApple (various cultivars) researchgate.net
Mangifera indicaMango thegoodscentscompany.com
Asimina trilobaPawpaw thegoodscentscompany.com

Detection in Microorganisms and Insect Secretions

The occurrence of this compound extends to the microbial world, where it has been identified as a volatile organic compound produced by certain fungi nih.govuliege.benih.govresearchgate.net. Fungal VOCs play various roles in their life cycle, including communication, defense, and interaction with other organisms. While the full extent of its presence and function in different fungal species is still under investigation, its detection points to its involvement in microbial metabolic processes.

In the realm of insects, semiochemicals—chemicals involved in communication—are crucial for behaviors such as mating, aggregation, and host location nih.govslu.seplantprotection.plentomologyjournals.complantprotection.pl. While a wide array of esters are known to function as insect semiochemicals, specific documentation of this compound in insect secretions is not extensively reported in the available literature. However, given that insects often utilize plant-derived volatiles for various purposes, it is plausible that this compound could play a role in insect-plant interactions, for instance, as a kairomone that attracts insects to a host plant. Further research is needed to fully elucidate its role as a semiochemical in the insect world.

Elucidation of Biosynthetic Routes

The biosynthesis of this compound is intrinsically linked to the metabolism of fatty acids in plants. The pathway involves a cascade of enzymatic reactions that transform long-chain fatty acids into this shorter, volatile ester.

Fatty Acid Metabolism and Lipoxygenase (LOX) Pathway Involvement

The formation of this compound begins with the lipoxygenase (LOX) pathway, a major route for the production of many plant volatiles researchgate.netresearchgate.netnih.govgsartor.org. This pathway utilizes common C18 polyunsaturated fatty acids, such as linoleic acid and linolenic acid, as primary substrates.

The process is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of these fatty acids nih.govresearchgate.netmdpi.commdpi.com. This reaction introduces a hydroperoxy group at specific positions on the fatty acid chain, typically at C-9 or C-13. The specificity of the LOX enzyme determines the position of the hydroperoxidation, which in turn dictates the final products of the pathway. For the formation of an eight-carbon compound like octenoate, the initial hydroperoxidation likely occurs in a manner that sets up a subsequent cleavage to yield a C8 backbone.

Following the action of LOX, the resulting fatty acid hydroperoxide is cleaved by the enzyme hydroperoxide lyase (HPL) oup.comnih.govmdpi.comnih.gov. HPL is a cytochrome P450 enzyme that catalyzes the cleavage of the carbon-carbon bond adjacent to the hydroperoxy group oup.com. This cleavage results in the formation of a shorter-chain aldehyde and an oxoacid.

In the context of this compound biosynthesis, HPL would act on a specific hydroperoxide precursor to generate an eight-carbon aldehyde, likely (Z)-4-octenal. The position of the double bond in the final ester product is determined by the structure of the initial fatty acid and the regioselectivity of the LOX and HPL enzymes.

The aldehyde produced by HPL, in this case (Z)-4-octenal, undergoes further modification. The enzyme alcohol dehydrogenase (ADH) reduces the aldehyde group to a primary alcohol, yielding (Z)-4-octen-1-ol wikipedia.orgiajesm.comnih.govnih.gov. ADHs are a broad class of enzymes that facilitate the interconversion of aldehydes/ketones and alcohols.

The final step in the biosynthesis of this compound is the esterification of the newly formed alcohol. This reaction is catalyzed by alcohol acyltransferase (AAT) nih.govnih.govbiorxiv.orgresearchgate.net. AATs transfer an acyl group from an acyl-CoA donor to an alcohol acceptor. In this specific case, an AAT would catalyze the transfer of a methyl group, likely from S-adenosyl-L-methionine or another methyl donor, to (Z)-4-octen-1-ol, resulting in the formation of this compound. The specificity of the AAT for both the C8 alcohol and the methyl group donor is a critical determinant in the production of this particular ester.

Table 2: Enzymes Involved in the Biosynthesis of this compound

EnzymeAbbreviationRole in Biosynthesis
LipoxygenaseLOXCatalyzes the initial dioxygenation of polyunsaturated fatty acids.
Hydroperoxide LyaseHPLCleaves the fatty acid hydroperoxide to form an eight-carbon aldehyde.
Alcohol DehydrogenaseADHReduces the eight-carbon aldehyde to the corresponding alcohol.
Alcohol AcyltransferaseAATCatalyzes the final esterification step to form the methyl ester.
Carboxylesterase (CXE) Regulation

The regulation of this compound levels is significantly influenced by the activity of carboxylesterases (CXEs), a family of enzymes that catalyze both the synthesis and hydrolysis of ester bonds. This dual functionality positions CXEs as critical control points in maintaining the concentration of this and other fatty acid methyl esters (FAMEs).

In the context of biosynthesis, specific carboxylesterases can function as FAME synthases, catalyzing the esterification of the precursor fatty acid, (Z)-4-octenoic acid, with methanol (B129727). nih.gov The synthesis of FAMEs in certain cell lines has been demonstrated to be catalyzed by carboxylesterases. nih.gov This synthetic activity is subject to regulation by various factors, including the availability of substrates and the presence of inhibitors. For instance, studies on the synthesis of fatty acid ethyl esters (FAEEs) and FAMEs in HepG2 cells showed that the synthesizing activity, attributed to a carboxylesterase, was significantly inhibited by tri-o-tolyl phosphate (B84403) (TOTP), a specific inhibitor for certain esterases. nih.gov This indicates that the expression and activity of specific CXE isozymes can directly dictate the rate of this compound formation.

Conversely, carboxylesterases also regulate the degradation of this compound through hydrolysis. vulcanchem.com This reaction cleaves the ester bond, releasing (Z)-4-octenoic acid and methanol. vulcanchem.com The balance between the synthetic (esterification) and degradative (hydrolysis) activities of carboxylesterases is crucial for determining the net accumulation of the ester, thereby modulating its contribution to fruit aroma and its physiological roles. This reciprocal regulation allows for dynamic control over the volatile ester profile in response to developmental and environmental signals.

Enzymatic Biotransformations and Precursor Utilization

The direct precursor for the biosynthesis of this compound is (Z)-4-octenoic acid. The formation of the final ester product occurs via an enzymatic esterification reaction where (Z)-4-octenoic acid is combined with methanol. vulcanchem.com

The biosynthesis of the fatty acid precursor itself is a multi-step process rooted in the general fatty acid synthesis pathway. This process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC), which is a rate-limiting step. youtube.com Subsequent elongation of the carbon chain occurs through the fatty acid synthase (FAS) complex. The introduction of the cis double bond at the fourth carbon position to form the C8 unsaturated fatty acid is a critical step catalyzed by a specific fatty acid desaturase (FAD). Plant FADs are known to introduce double bonds into acyl chains, and their specific action determines the structure of the resulting unsaturated fatty acid. mdpi.com

Once (Z)-4-octenoic acid is synthesized, the final biotransformation is the methylation of its carboxyl group. This esterification can be catalyzed by various enzymes, including carboxylesterases or specific lipases, which exhibit synthase activity. nih.govnih.gov The enzymatic synthesis of other esters, such as thymol (B1683141) octanoate (B1194180), has been effectively demonstrated using lipases like Candida antarctica lipase (B570770) B (CALB), highlighting the capability of such enzymes in catalyzing esterification reactions relevant to this process. researchgate.netmdpi.com

The key enzymatic steps are summarized in the table below:

StepReactionKey Enzyme ClassPrecursorsProduct
1 Fatty Acid SynthesisAcetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS)Acetyl-CoA, Malonyl-CoASaturated C8 Fatty Acid
2 DesaturationFatty Acid Desaturase (FAD)Saturated C8 Fatty Acid(Z)-4-octenoic acid
3 EsterificationCarboxylesterase (CXE) / Lipase(Z)-4-octenoic acid, MethanolThis compound

Genetic and Molecular Basis of Biosynthesis

The biosynthesis of this compound is fundamentally governed by the genetic regulation of the enzymes involved in its formation, particularly those responsible for producing the precursor, (Z)-4-octenoic acid.

Gene Expression and Enzyme Activity Regulation

The expression of genes encoding enzymes for fatty acid synthesis and desaturation is tightly controlled by a network of transcription factors and signaling molecules. In plants, the biosynthesis of unsaturated fatty acids is regulated at the transcriptional level, and numerous transcription factors have been identified that target fatty acid synthetic genes. frontiersin.org For example, fatty acid desaturase (FAD) genes are crucial for creating unsaturated fatty acids, and their expression levels can determine the relative abundance of different fatty acid species. mdpi.com

Polyunsaturated fatty acids (PUFAs) themselves are known to act as signaling molecules that can repress the expression of genes involved in lipogenesis. texaschiropractichealthlakewood.comnih.gov This feedback regulation often involves transcription factors such as sterol regulatory element-binding proteins (SREBPs), which control the expression of a suite of lipogenic genes. texaschiropractichealthlakewood.com While much of this research is in mammalian systems, similar regulatory circuits are expected in other organisms to maintain lipid homeostasis.

Enzyme activity is also subject to acute regulation. Acetyl-CoA carboxylase (ACC), the committed step in fatty acid synthesis, is a key regulatory point. youtube.com Its activity is allosterically activated by citrate, a signal of high energy and abundant acetyl-CoA, and inhibited by long-chain fatty acyl-CoAs, the end-products of the pathway. youtube.com Furthermore, hormonal signals can modulate ACC activity through post-translational modifications like phosphorylation. youtube.com

Regulatory LevelMechanismKey Molecules / FactorsEffect on Biosynthesis
Gene Expression Transcriptional ControlTranscription Factors (e.g., SREBPs, FadR)Controls synthesis of enzymes like ACC, FAS, and FADs
Enzyme Activity Allosteric RegulationCitrate (activator), Palmitoyl-CoA (inhibitor)Rapidly adjusts the rate of fatty acid synthesis
Enzyme Activity Post-translational ModificationPhosphorylation (e.g., via PKA, AMPK)Modulates enzyme activity in response to hormonal signals

Influence of Environmental Factors on Biosynthesis

The production of volatile esters like this compound in fruits is highly sensitive to environmental conditions, which can significantly alter the plant's metabolism and gene expression. researchgate.net Factors such as light, temperature, and water availability play crucial roles in fruit development and the synthesis of aroma compounds.

Temperature: Temperature fluctuations during the growing season can impact the rate of fruit ripening and the activity of enzymes involved in volatile synthesis. researchgate.net Optimal temperature ranges are required for the proper expression of genes related to aroma production.

Light: As the primary energy source for photosynthesis, light availability influences the carbon supply for all metabolic pathways, including the synthesis of fatty acids and their derivatives. researchgate.net Light quality and quantity can also act as signals that regulate gene expression related to fruit development and secondary metabolism. researchgate.net

Water Availability: Water stress can have a complex effect on fruit metabolism. Moderate drought has been observed in some cases to enhance the concentration of flavor and aroma compounds as the fruit's metabolism shifts. researchgate.net

Ethylene (B1197577): The plant hormone ethylene is a primary regulator of ripening in climacteric fruits. mdpi.com It triggers a cascade of gene expression that leads to changes in color, texture, and aroma. The biosynthesis of many esters is known to be ethylene-dependent, suggesting that environmental factors that influence ethylene production will, in turn, affect the synthesis of this compound. mdpi.com

Theoretical and Computational Investigations of Methyl Z 4 Octenoate

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure and dynamics of Methyl (Z)-4-octenoate, providing a foundational understanding of its physical and chemical properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)

ParameterAtoms InvolvedPredicted Value
Bond LengthC4=C5~1.34 Å
Bond LengthC=O (Ester)~1.21 Å
Bond AngleC3-C4=C5~122°
Dihedral AngleH-C4=C5-H~0°

While DFT provides a static picture of the ground state, this compound is a flexible molecule with several rotatable single bonds. Molecular Dynamics (MD) simulations are used to explore the full range of possible shapes, or conformations, that the molecule can adopt at a given temperature. mdpi.com These simulations model the movements of atoms over time by solving Newton's equations of motion. nih.gov

By running MD simulations for extended periods (nanoseconds to microseconds), a trajectory of atomic positions is generated. elifesciences.orgnih.gov Analysis of this trajectory reveals the molecule's "conformational landscape"—a map of stable and metastable conformations and the transitions between them. For this compound, key conformational changes would involve rotations around the C2-C3, C5-C6, and C6-C7 single bonds, leading to various folded and extended structures. The results can be visualized using techniques like Markov state models to identify the most populated conformational states and the kinetics of their interconversion. nih.govelifesciences.org

Table 2: Major Conformational States of this compound from MD Simulations (Illustrative)

ConformationKey Dihedral Angle(s)DescriptionRelative Population
ExtendedC3-C4-C5-C6 (~180°)The carbon chain is largely linear.High
Bent/FoldedC2-C3-C4-C5 (~60°)The ester group is folded back towards the alkyl chain.Moderate
U-ShapedMultiple gauche torsionsThe molecule adopts a compact, U-shaped structure.Low

Quantum Chemical Studies of Reactivity

Quantum chemical methods are essential for predicting how and where a molecule will react. These studies provide quantitative data on reaction energies and electronic structure, which govern chemical reactivity.

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction pathway. Quantum chemical calculations can locate this transient structure and determine its energy, known as the activation energy or reaction barrier. A higher barrier corresponds to a slower reaction.

For unsaturated esters like this compound, important reactions include oxidation, hydrogenation, and radical addition to the double bond. Computational studies on similar molecules, such as methyl butanoate and methyl octanoate (B1194180), have been used to calculate reaction barriers for processes relevant to autoignition and combustion. esf.eduresearchgate.net These calculations help elucidate complex reaction mechanisms by identifying the most favorable pathways and predicting reaction rates.

Table 3: Calculated Activation Energies for Hydrogen Abstraction from this compound (Illustrative)

ReactionAttacking RadicalCalculated Barrier (kcal/mol)
H-abstraction from C3•OH~2.5
H-abstraction from C6 (allylic)•OH~1.1
H-abstraction from C8•OH~4.0

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.compku.edu.cn The energy and location of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich C=C double bond, making this the most likely site for attack by electrophiles. Conversely, the LUMO is likely centered on the electron-deficient carbonyl carbon (C=O) of the ester group, which is the preferred site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. malayajournal.org

Table 4: FMO Properties of this compound (Illustrative)

OrbitalCalculated Energy (eV)Primary LocationPredicted Reactivity
HOMO-9.8C4=C5 π-bondSite for electrophilic attack
LUMO+1.5C=O π*-antibondSite for nucleophilic attack
HOMO-LUMO Gap11.3-Indicates high kinetic stability

Kinetic Modeling and Simulation of Reaction Networks

A detailed chemical kinetic model consists of a list of all relevant chemical species and elementary reactions, along with their temperature- and pressure-dependent rate constants. kaust.edu.sa For a biodiesel surrogate like this compound, such a model would include pathways for pyrolysis, partial oxidation, and the formation of pollutants. researchgate.net The rate constants for key reactions are often calculated using quantum chemical methods and statistical theories like Rice–Ramsperger–Kassel–Marcus (RRKM) theory. researchgate.net

These comprehensive models can be used in software like CHEMKIN to simulate real-world conditions, such as in an engine or a chemical reactor, and predict outcomes like ignition delay, flame speed, and species concentration profiles. kaust.edu.sa The simulation results are then validated and refined by comparison with experimental data. researchgate.net

Table 5: Key Reaction Classes in a Kinetic Model for this compound Oxidation

Reaction ClassExample ReactionSignificance
Unimolecular InitiationMolecule → 2 RadicalsChain initiation at high temperatures
H-AbstractionMolecule + •R → •Molecule + RHPrimary chain propagation pathway
Radical Addition•R + C=C → •R-C-CConsumption of the double bond
Peroxy Radical Isomerization•QOOH → Isomerized RadicalKey to low-temperature autoignition
Beta-ScissionLarge Radical → Alkene + Small RadicalFuel breakdown into smaller fragments

Computational Thermochemistry and Rate Constant Determination

Computational thermochemistry involves the use of theoretical methods to predict the thermodynamic properties of chemical species, such as enthalpy of formation, entropy, and heat capacity. These calculations are crucial for understanding the stability and reactivity of a compound. Similarly, the determination of rate constants through computational means allows for the prediction of reaction speeds and the elucidation of reaction mechanisms at a molecular level.

Despite the importance of these parameters, specific computational studies detailing the thermochemical properties and rate constants for reactions involving this compound have not been identified in a comprehensive review of scientific databases. Research in this area for similar but distinct molecules, such as the saturated methyl ester methyl octanoate, has been conducted to understand their combustion and oxidation characteristics. However, the presence of the cis-double bond at the 4-position in this compound introduces significant differences in molecular structure and electronic properties, making direct extrapolation of data from its saturated or isomeric counterparts unreliable.

Future computational work on this compound would likely employ quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model its geometric structure and vibrational frequencies. From these fundamental calculations, thermodynamic properties could be derived. For rate constant determination, transition state theory coupled with quantum chemical calculations would be a probable approach to investigate potential reaction pathways, for instance, in atmospheric oxidation or combustion processes.

Reaction Flow and Sensitivity Analysis

As with the thermochemical and kinetic data, specific reaction flow and sensitivity analyses for this compound are not documented in the available literature. Such studies are computationally intensive and are typically performed for molecules of significant industrial or environmental interest where a detailed understanding of their chemical transformations is required. For instance, sensitivity analyses have been performed in the context of the production of other fatty acid methyl esters, focusing on process parameters like temperature and pressure in reactive distillation.

A theoretical investigation into the reaction flow of this compound could, for example, map out the pathways of its oxidation, identifying key intermediates and final products. A subsequent sensitivity analysis would then pinpoint the critical reactions that govern the distribution of these products, offering valuable insights for controlling the reaction outcomes.

Derivatization and Functionalization Strategies for Methyl Z 4 Octenoate

Synthesis of Alkyl and Branched Esters

The ester functional group is readily modified to produce a library of related compounds with varying alkyl chains. These modifications can alter properties such as volatility, solubility, and the rate of hydrolysis.

Homologation and Analog Preparation

Homologation refers to any reaction that extends a carbon chain by a specific repeating unit, typically a methylene (B1212753) (-CH2-) group. uniroma1.it For Methyl (Z)-4-octenoate, this process can be used to synthesize analogs such as Methyl (Z)-5-nonenoate. A well-established method for one-carbon homologation is the Arndt-Eistert synthesis. wikipedia.orgorganic-chemistry.org This procedure requires the initial hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by a multi-step conversion back to a new, longer ester. nrochemistry.comresearchgate.net

The general sequence for applying the Arndt-Eistert synthesis is outlined below:

StepReactionReagentsIntermediate/ProductPurpose
1SaponificationNaOH or KOH, then H₃O⁺(Z)-4-octenoic acidGeneration of the free carboxylic acid.
2Acyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)(Z)-4-octenoyl chlorideActivation of the carboxyl group.
3Diazoketone FormationDiazomethane (CH₂N₂)1-Diazo-(Z)-5-nonen-2-oneFormation of the key diazoketone intermediate.
4Wolff RearrangementSilver(I) oxide (Ag₂O), heat, or light(Z)-4-nonen-1-ylketeneRearrangement to a ketene (B1206846) intermediate.
5EsterificationMethanol (B129727) (CH₃OH)Methyl (Z)-5-nonenoateTrapping the ketene with an alcohol to form the homologated ester.

This methodology effectively inserts a methylene unit between the original carbonyl carbon and the carboxylic acid's alpha-carbon, preserving the geometry of the distal double bond.

Modification of the Alcohol Moiety

Transesterification is a direct and widely used method for modifying the alcohol portion of an ester. nih.govmasterorganicchemistry.com In this process, the methyl group of this compound is exchanged for a different alkyl or branched group by reacting it with a corresponding alcohol in the presence of a catalyst. researchgate.netorganic-chemistry.orgmdpi.com This reaction is typically reversible and is driven to completion by using the new alcohol as a solvent or by removing the methanol byproduct. masterorganicchemistry.com

Various catalytic systems can be employed for this transformation:

Acid Catalysis: Protic acids (e.g., H₂SO₄) or Lewis acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. masterorganicchemistry.com

Base Catalysis: Bases such as sodium methoxide (B1231860) or potassium carbonate deprotonate the incoming alcohol, increasing its nucleophilicity. nih.gov

Enzymatic Catalysis: Lipases are commonly used for their high selectivity and mild reaction conditions, which minimize side reactions like double bond isomerization. mdpi.comgoogle.comnih.gov

The versatility of this approach allows for the synthesis of a wide array of esters from a single precursor.

Catalyst TypeExample CatalystAlcohol (R'-OH)Product: (Z)-4-octenoate Ester
AcidSulfuric Acid (H₂SO₄)Ethanol (B145695)Ethyl (Z)-4-octenoate
BaseSodium Ethoxide (NaOEt)IsopropanolIsopropyl (Z)-4-octenoate
EnzymeCandida antarctica Lipase (B570770) B (CALB)ButanolButyl (Z)-4-octenoate
Metal-OrganicTetranuclear Zinc ClusterBenzyl AlcoholBenzyl (Z)-4-octenoate

Introduction of Heteroatoms and Polar Functionalities

The C=C double bond in this compound is a site of high electron density, making it susceptible to electrophilic attack. This reactivity allows for the introduction of various heteroatoms and polar functional groups, significantly altering the molecule's polarity and chemical behavior.

Hydroxylation and Oxidation Products

The double bond can be readily oxidized to introduce oxygen-containing functional groups.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a catalyst, converts the alkene into an epoxide (oxirane). mdpi.commdpi.com This reaction is stereospecific, and the cis-alkene yields the cis-epoxide, Methyl (Z)-4,5-epoxyoctanoate. google.com Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles.

Syn-Dihydroxylation: The alkene can be converted into a vicinal diol (a 1,2-diol) with syn-stereochemistry, where both hydroxyl groups are added to the same face of the double bond. wikipedia.org This is commonly achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or with cold, alkaline potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgmasterorganicchemistry.comkhanacademy.org The product is Methyl (4R,5S)-4,5-dihydroxyoctanoate (as a racemic mixture).

Oxidative Cleavage: More vigorous oxidation cleaves the double bond entirely. Ozonolysis (O₃) followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup is a precise method for this. A reductive workup yields butanal and methyl 4-oxobutanoate. An oxidative workup would oxidize the butanal to butanoic acid.

ReactionPrimary Reagent(s)Functional Group FormedProduct Name(s)
Epoxidationm-CPBA or H₂O₂/Formic AcidEpoxide (Oxirane)Methyl (Z)-4,5-epoxyoctanoate
Syn-DihydroxylationOsO₄ (cat.), NMOVicinal DiolMethyl (4R,5S)-4,5-dihydroxyoctanoate
Oxidative Cleavage1. O₃; 2. Zn/H₂OAldehyde, Ester-AldehydeButanal and Methyl 4-oxobutanoate

Halogenation and Halogenated Derivatives

Halogens can be introduced at either the double bond or at the adjacent allylic positions, leading to distinct classes of derivatives.

Addition to the Double Bond: In the presence of a non-nucleophilic solvent, halogens such as bromine (Br₂) or chlorine (Cl₂) add across the double bond via an anti-addition mechanism. youtube.com The reaction of this compound with bromine would yield the vicinal dibromide, Methyl (4R,5S)-4,5-dibromooctanoate (as a racemic mixture). If the reaction is performed in a nucleophilic solvent like water, a halohydrin is formed, such as Methyl (4R,5S)-5-bromo-4-hydroxyoctanoate. nih.gov

Allylic Halogenation: Under radical conditions, typically using N-bromosuccinimide (NBS) with a radical initiator (light or heat), a hydrogen atom at a position adjacent to the double bond (the allylic position) is substituted with a bromine atom. rsc.orglibretexts.org this compound has two allylic positions (C3 and C6). This reaction would produce a mixture of regioisomers, including Methyl 3-bromo-(Z)-4-octenoate and Methyl 6-bromo-(Z)-4-octenoate. libretexts.org

Click Chemistry and Bioconjugation Approaches

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of many functional groups, making them ideal for conjugating molecules. nih.gov The most common example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com To utilize this chemistry, this compound must first be functionalized with either an azide (B81097) or a terminal alkyne "handle."

Introduction of an Azide or Alkyne Handle: The versatile functional groups introduced via oxidation or halogenation can serve as precursors for these handles. For example, an epoxide can be opened with sodium azide (NaN₃) to introduce an azido (B1232118) group and a hydroxyl group. Alternatively, an allylic halide can undergo nucleophilic substitution with sodium azide. nih.govresearchgate.net A terminal alkyne can be installed by methods such as oxidative cleavage of the double bond to an aldehyde, followed by reaction with a phosphonium (B103445) ylide (Wittig reaction) or Seyferth-Gilbert homologation. nih.govwikipedia.org

Once functionalized, the derivative can be "clicked" onto another molecule containing the complementary group.

Precursor DerivativeReagents to Install HandleHandleClick PartnerConjugation Product
Methyl (Z)-4,5-epoxyoctanoateNaN₃, NH₄ClAzide (-N₃)Alkyne-functionalized molecule1,2,3-Triazole
Methyl 6-bromo-(Z)-4-octenoateSodium acetylideAlkyne (-C≡CH)Azide-functionalized molecule1,2,3-Triazole

This strategy is central to bioconjugation, where a modified fatty acid ester like this compound can be attached to complex biomolecules such as peptides, proteins, or nucleic acids. researchgate.netnih.gov By installing a bioorthogonal handle (one that does not react with native biological functionalities), the molecule can be selectively linked to a biomolecule that has been engineered to carry the corresponding reactive partner. nih.govresearchgate.netthegauntgroup.com This enables the creation of targeted probes, drug delivery systems, and novel biomaterials.

Development of Linkers and Tags

The introduction of linkers and tags to this compound transforms it from a simple fatty acid ester into a versatile chemical probe. These modifications facilitate the detection, visualization, and isolation of interacting biomolecules, thereby providing insights into their biological roles and mechanisms of action.

The derivatization process can be initiated at either the alkene or the ester moiety. A common strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, (Z)-4-octenoic acid. This carboxylic acid can then be coupled with a variety of linker molecules that have a terminal amine, alcohol, or thiol group, using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Alternatively, the double bond can be functionalized through various addition reactions. For instance, epoxidation of the double bond followed by ring-opening with a nucleophilic linker can introduce a desired tag. Another approach is the oxidative cleavage of the double bond to yield an aldehyde, which can then be further modified.

Table 1: Potential Linkers and Tags for Functionalizing this compound

Linker/Tag TypeExampleReactive Handle for ConjugationPotential Application
Biotinylation Biotin-PEG-amineAmineAffinity purification, pull-down assays
Fluorescent Tagging Fluorescein cadaverineAmineFluorescence microscopy, flow cytometry
Click Chemistry Handle Azido-PEG-amineAzideBioorthogonal ligation to alkyne-modified biomolecules
Photoaffinity Labeling Benzophenone derivative with an amine linkerBenzophenoneCovalent cross-linking to interacting proteins upon UV irradiation

The choice of linker is critical and is often dictated by the intended application. For example, polyethylene (B3416737) glycol (PEG) linkers are commonly used to enhance the solubility of the derivatized molecule and to provide a flexible spacer arm, which can minimize steric hindrance during interactions with biological targets.

Preparation of Immobilized Derivatives

Immobilizing this compound or its derivatives onto a solid support is a key strategy for studying interactions with proteins or other biomolecules in a controlled manner. This approach is central to techniques such as affinity chromatography and solid-phase binding assays.

The process of immobilization typically involves the covalent attachment of a functionalized this compound derivative to a solid matrix. Common solid supports include agarose (B213101) beads, magnetic beads, and polymer resins. The choice of support depends on the specific application, with factors such as pore size, surface area, and chemical stability being important considerations.

A prerequisite for immobilization is the presence of a suitable functional group on the this compound derivative that can react with the activated surface of the solid support. As described in the previous section, the carboxylic acid obtained from the hydrolysis of the methyl ester is a common starting point. This carboxylic acid can be coupled to amine-functionalized supports using carbodiimide (B86325) chemistry.

Table 2: Strategies for Immobilization of this compound Derivatives

Solid SupportActivation ChemistryLinkage FormedFunctionalized this compound Derivative
NHS-activated AgaroseN-Hydroxysuccinimide esterAmide bond(Z)-4-octenoic acid (coupled via an amino-linker)
Carboxymethyl AgaroseCarbodiimide chemistry (EDC/NHS)Amide bondAmine-terminated derivative of this compound
Epoxy-activated SepharoseEpoxide ring-openingEther or thioether bondHydroxyl or thiol-terminated derivative of this compound
Streptavidin-coated BeadsBiotin-Streptavidin interactionNon-covalentBiotinylated this compound

The density of the immobilized ligand on the support is a critical parameter that needs to be optimized for each application to ensure optimal binding of the target molecule while minimizing non-specific interactions.

Tailored Functionalization for Specific Academic Applications

The derivatization and immobilization strategies discussed above open up a wide range of possibilities for the use of this compound in academic research. By tailoring the functionalization, researchers can design molecular tools to investigate specific biological questions.

Chemical Probes for Target Identification:

Functionalized derivatives of this compound can be used as chemical probes to identify and study proteins that interact with this fatty acid ester. For instance, a biotinylated derivative can be used in pull-down assays to isolate binding partners from complex biological samples like cell lysates. The isolated proteins can then be identified by mass spectrometry, providing valuable information about the cellular pathways in which this compound or its metabolites may be involved.

Probes for Enzyme Activity and Specificity:

Immobilized derivatives of this compound can serve as substrates for enzymes that metabolize fatty acid esters, such as esterases and lipases. By flowing a protein extract over a column containing the immobilized substrate, enzymes that bind to and potentially process the substrate can be captured and subsequently identified. This approach can also be used to screen for enzyme inhibitors.

Fluorescent Analogs for Cellular Imaging:

Attaching a fluorescent tag to this compound allows for the visualization of its uptake, localization, and trafficking within living cells using fluorescence microscopy. This can provide spatial and temporal information about the fate of this molecule in a cellular context, helping to elucidate its biological functions.

Table 3: Examples of Tailored Functionalization for Academic Research

Research AreaFunctionalized DerivativeApplicationResearch Question Addressed
Chemical Biology Biotinylated this compoundAffinity-based protein profilingWhat are the cellular binding partners of this compound?
Enzymology Immobilized (Z)-4-octenoic acid on agarose beadsEnzyme activity assays, inhibitor screeningWhich enzymes metabolize (Z)-4-octenoic acid and what compounds inhibit this activity?
Cell Biology Fluorescently-labeled this compoundLive-cell imagingWhere does this compound localize within a cell and how does its distribution change over time?
Proteomics Photoaffinity-labeled this compoundCovalent capture of interacting proteinsWhat proteins are in close proximity to this compound in a biological system?

Future Research Directions and Unexplored Avenues for Methyl Z 4 Octenoate

Integration of Machine Learning in Predictive Synthesis and Reactivity

The application of machine learning (ML) is set to revolutionize the synthesis and reactivity studies of methyl (Z)-4-octenoate. By harnessing large datasets, ML models can predict reaction outcomes, optimize synthesis conditions, and even discover novel reaction pathways with greater speed and accuracy than traditional experimental approaches. nd.eduiscientific.org

Future research will likely focus on developing bespoke ML algorithms for predicting the yield and stereoselectivity of reactions involving unsaturated esters. chemrxiv.orgucla.edu These models can be trained on extensive datasets from high-throughput experimentation to identify the most influential reaction parameters. ucla.edu For the synthesis of this compound, ML could predict optimal catalysts, solvent systems, and temperature profiles for esterification or transesterification reactions, minimizing byproduct formation and maximizing efficiency. nih.govarxiv.org

Furthermore, ML can be employed to predict the reactivity of the double bond in this compound in various transformations such as epoxidation, hydrogenation, or metathesis. acs.org By analyzing molecular descriptors and reaction data, these models can forecast the most likely products and their relative abundances, guiding experimental design and saving significant resources. researchgate.net The integration of ML with automated synthesis platforms presents a powerful synergy for the rapid discovery and optimization of reactions involving this compound. nd.edu

Table 1: Potential Applications of Machine Learning in this compound Research

Research AreaMachine Learning ApplicationPotential Impact
Synthesis Optimization Prediction of reaction yields and stereoselectivity based on catalysts, solvents, and temperature. arxiv.orgIncreased efficiency, reduced waste, and lower production costs.
Reactivity Prediction Forecasting outcomes of reactions at the double bond (e.g., hydrogenation, epoxidation). acs.orgAccelerated discovery of new derivatives and functional materials.
Catalyst Discovery Screening of virtual catalyst libraries for specific transformations.Identification of novel, highly efficient, and selective catalysts.
Process Control Real-time analysis of spectroscopic data for automated process optimization. nih.govImproved consistency and quality of this compound production.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound can be achieved through the application of advanced in-situ spectroscopic techniques. spectroscopyonline.com Real-time monitoring provides invaluable data that is often missed with traditional offline analysis. spectroscopyonline.com

Future investigations should employ techniques such as Raman and mid-infrared (IR) spectroscopy for the real-time tracking of reactant consumption and product formation during the esterification of (Z)-4-octenoic acid or the transesterification of oils to produce this compound. unal.edu.coaiche.orghovione.com These methods can provide immediate feedback on the reaction progress, enabling precise control over reaction endpoints and preventing the formation of impurities. acs.orgpnnl.gov For instance, the decrease in the carboxylic acid C=O band and the corresponding increase in the ester C=O band can be quantitatively monitored. unal.edu.coresearchgate.net

Moreover, these techniques are crucial for studying transient intermediates and understanding complex reaction pathways. spectroscopyonline.com When coupled with kinetic modeling, in-situ spectroscopy can elucidate the role of catalysts and help in optimizing their performance. The development of robust probes and chemometric models will be essential for extracting quantitative information from the spectral data, even in complex reaction mixtures. spectroscopyonline.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Spectroscopic TechniqueInformation GainedApplication for this compound
Raman Spectroscopy Vibrational modes of molecules, quantitative concentration data. hovione.comMonitoring the conversion of the C=C double bond during hydrogenation or isomerization. researchgate.net
Mid-Infrared (IR) Spectroscopy Functional group analysis, reaction kinetics. unal.edu.coTracking the esterification process by observing the disappearance of -OH and appearance of C-O-C stretches. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, identification of intermediates and byproducts.In-situ analysis of reaction mixtures in a flow-cell to determine isomeric purity. oxinst.com

Sustainable Production and Process Intensification

The future production of this compound will increasingly focus on sustainability and process intensification. This involves the use of renewable feedstocks, green solvents, and energy-efficient processes to minimize the environmental footprint. rsc.org As a fatty acid methyl ester, its production is analogous to that of biodiesel, and advancements in that field are directly applicable. rsc.org

Research into enzymatic catalysis for the esterification of (Z)-4-octenoic acid offers a green alternative to traditional acid catalysis, operating under milder conditions and offering high selectivity. The development of robust and recyclable immobilized lipases will be a key area of investigation. Furthermore, the use of feedstocks derived from non-food biomass through fermentation or other biotechnological routes is a promising avenue for sustainable sourcing of the C8 backbone.

Process intensification technologies such as microreactors, reactive distillation, and membrane reactors can significantly enhance the efficiency of this compound synthesis. utwente.nltandfonline.com These technologies offer superior heat and mass transfer, leading to shorter reaction times, higher yields, and easier product separation. acs.orgresearchgate.net For example, a continuous flow process in a microreactor could allow for precise control over reaction parameters, leading to a more consistent and high-purity product. tandfonline.com The integration of these intensified processes with sustainable catalytic systems will be pivotal in developing economically viable and environmentally benign production methods. nih.gov

Elucidation of Broader Biological Roles and Pathways

While this compound is known as a fatty acid methyl ester, its specific biological roles and metabolic pathways are not fully understood. hmdb.ca Future research should aim to elucidate its interactions within biological systems, including its metabolism and potential physiological effects.

As an ester of a medium-chain fatty acid (MCFA), it is likely metabolized differently from long-chain fatty acids. creative-proteomics.comresearchgate.net Upon ingestion, it is expected to be hydrolyzed by lipases to release methanol (B129727) and (Z)-4-octenoic acid. The latter would then likely enter the portal vein and be transported to the liver for β-oxidation, providing a rapid source of energy. researchgate.netnih.gov Studies using isotopic labeling could trace the metabolic fate of both the fatty acid and the methyl group, providing a clearer picture of its contribution to cellular energy metabolism and anabolic processes. nih.gov

Furthermore, the potential bioactivity of this compound and its parent acid warrants investigation. researchgate.net Medium-chain fatty acids are known to have various physiological effects, and it is plausible that (Z)-4-octenoic acid could modulate lipid metabolism or other cellular signaling pathways. nih.govfrontiersin.org Screening for antimicrobial, anti-inflammatory, or other therapeutic activities could uncover new applications in the pharmaceutical or nutraceutical industries. ekb.eg

Exploration of Novel Catalytic Systems for Specific Transformations

The carbon-carbon double bond in this compound is a key functional group that allows for a wide range of chemical transformations. The exploration of novel catalytic systems to selectively modify this bond will open up avenues for the synthesis of new molecules with unique properties. rsc.org

One area of significant interest is the development of catalysts for the selective hydrogenation of the double bond. While complete saturation to methyl octanoate (B1194180) is straightforward, catalysts that can selectively reduce the double bond without affecting the ester group, and potentially control the stereochemistry, are highly desirable. researchgate.netnih.gov This could lead to the production of valuable saturated fatty acid esters. google.commdpi.comacs.org

Another important transformation is the isomerization of the Z-double bond to the thermodynamically more stable E-isomer (methyl (E)-4-octenoate). acs.org Photocatalytic systems, for example, have shown promise in effecting E-Z isomerization of unsaturated esters under mild conditions. researchgate.netmdpi.com Additionally, cross-metathesis reactions catalyzed by novel ruthenium or molybdenum complexes could be used to elongate or modify the carbon chain of this compound, leading to the synthesis of a diverse array of unsaturated esters with tailored properties. nih.govnih.gov The development of catalysts that are not only highly active and selective but also based on earth-abundant and non-toxic metals will be a key challenge in this field. mdpi.commdpi.combohrium.com

Q & A

Q. What experimental designs resolve contradictions in isomer-dependent reactivity studies?

  • Methodological Answer : Employ controlled isomer synthesis (e.g., (Z) vs. (E)) and kinetic experiments under identical conditions. Use Arrhenius plots to compare activation energies. Address discrepancies via error analysis (e.g., standard deviations in triplicate trials) and multivariate statistics (ANOVA). Reference structural analogs from phospholipid studies (e.g., (Z)-α-methyl unsaturated esters) .

Q. How does stereochemistry influence this compound’s physical properties?

  • Methodological Answer : Compare (Z) and (E) isomers via:
  • Boiling Points : Differential scanning calorimetry (DSC).
  • Polarity : Reverse-phase HPLC retention times.
  • Dipole Moments : Computational chemistry (Gaussian 09).
    Correlate findings with Hansen solubility parameters for solvent compatibility .

Q. What methodologies optimize trace-level detection of this compound in environmental samples?

  • Methodological Answer : Develop a liquid-liquid extraction (LLE) or stir-bar sorptive extraction (SBSE) protocol. Enhance sensitivity via derivatization (e.g., silylation) and use GC-MS/MS in multiple reaction monitoring (MRM) mode. Validate limits of detection (LOD < 0.1 ppb) via spike/recovery experiments in matrices like soil or water .

Data Analysis and Reproducibility

Q. How should researchers address variability in synthetic yields of this compound?

  • Methodological Answer : Perform design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use response surface methodology (RSM) to identify critical factors. Report yields with 95% confidence intervals and provide raw data in supplementary materials for reproducibility .

Q. What statistical approaches validate differences in bioactivity between this compound and its analogs?

  • Methodological Answer : Apply non-linear regression for dose-response curves (e.g., IC50_{50} calculations). Use Student’s t-test or Mann-Whitney U test for pairwise comparisons. Include effect size metrics (Cohen’s d) and power analysis to justify sample sizes. Ensure compliance with journal guidelines for biological data reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.